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3-Methyl-1,3-butanedithiol

Thermophysical Properties Flavor Stability Process Engineering

3-Methyl-1,3-butanedithiol (3-methylbutane-1,3-dithiol; FEMA No. is a synthetic, medium-chain aliphatic geminal dithiol with the formula C₅H₁₂S₂ and molecular weight 136.28 g·mol⁻¹, featuring a tertiary thiol group geminal to a methyl substituent on a butane backbone.

Molecular Formula C5H12S2
Molecular Weight 136.3 g/mol
CAS No. 98139-71-0
Cat. No. B12701376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1,3-butanedithiol
CAS98139-71-0
Molecular FormulaC5H12S2
Molecular Weight136.3 g/mol
Structural Identifiers
SMILESCC(C)(CCS)S
InChIInChI=1S/C5H12S2/c1-5(2,7)3-4-6/h6-7H,3-4H2,1-2H3
InChIKeyPZUUQOXIIQTQEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-1,3-butanedithiol (CAS 98139-71-0): Procurement-Relevant Physicochemical and Regulatory Baseline for a Tertiary Geminal Dithiol Flavor Agent


3-Methyl-1,3-butanedithiol (3-methylbutane-1,3-dithiol; FEMA No. 4935) is a synthetic, medium-chain aliphatic geminal dithiol with the formula C₅H₁₂S₂ and molecular weight 136.28 g·mol⁻¹, featuring a tertiary thiol group geminal to a methyl substituent on a butane backbone [1]. Unlike its unbranched and vicinal dithiol analogs that are primarily used for savory, meaty, and alliaceous flavor profiles [2], this compound has been specifically patented as a flavor improver for a broad range of foods and beverages, operating through a thiol-mediated mechanism distinct from simple odorant activity [3]. The compound is characterized by a high boiling point of approximately 203 °C, substantially exceeding that of its comparative analogs, which directly impacts its thermal stability and volatility profile during food processing .

Why Generic 1,3-Dithiol or Monothiol Substitution Fails for 3-Methyl-1,3-butanedithiol in Flavor and Industrial Procurement


The assumption that any C4–C5 dithiol or monothiol can substitute for 3-Methyl-1,3-butanedithiol is contradicted by three quantifiable differentiators: (1) thermal stability, where its estimated boiling point (~203 °C) is more than double that of 1,3-butanedithiol (91–93 °C) and substantially higher than 3-methyl-1-butanethiol (120 °C) ; (2) regulatory standing, as this compound retains active FEMA GRAS status (FEMA 4935) while its closest structural analogs 1,3-butanedithiol and 2,3-butanedithiol were among the seven synthetic flavoring substances delisted by the FDA in 2018 [1]; and (3) functional group architecture, wherein the geminal tertiary dithiol motif confers bidentate metal-chelation and crosslinking reactivity unavailable to monothiol substitutes . Direct substitution with any of these analogs would thus alter thermal release kinetics during processing, violate regulatory compliance in certain jurisdictions, or eliminate the chelation-dependent functionality required in specific applications.

Quantitative Differentiation Evidence for 3-Methyl-1,3-butanedithiol: Head-to-Head Comparison Data for Scientific Selection and Procurement


Boiling Point and Predicted Volatility: Differentiating Thermal Stability vs. 1,3-Butanedithiol and 3-Methyl-1-butanethiol

The estimated boiling point of 3-Methyl-1,3-butanedithiol is approximately 203 °C, which is 110–112 °C higher than that of the unbranched analog 1,3-butanedithiol (91–93 °C at reduced pressure) and 83 °C higher than the monothiol 3-methyl-1-butanethiol (120 °C at atmospheric pressure) . This substantial boiling point elevation is structurally attributable to the geminal methyl substitution adjacent to the tertiary thiol, which increases molar mass, enhances van der Waals interactions, and reduces vapor pressure. For procurement decisions, this means that in high-temperature food processing (e.g., baking at 180–220 °C), 1,3-butanedithiol would distill or volatilize almost immediately, whereas 3-Methyl-1,3-butanedithiol would remain substantially partitioned in the food matrix, providing sustained flavor release rather than a sharp, transient burst.

Thermophysical Properties Flavor Stability Process Engineering

FEMA GRAS Regulatory Status Differentiation: Retention of GRAS Status vs. FDA-Delisted Dithiol Analogs

3-Methyl-1,3-butanedithiol holds FEMA No. 4935 and is not included in the FDA's 2018 final rule (83 FR 50490) that amended food additive regulations to no longer provide for the use of seven specific synthetic flavoring substances [1]. In contrast, the structurally closest dithiol analogs—1,3-butanedithiol (FEMA 3529) and 2,3-butanedithiol (FEMA 3477)—are explicitly among the seven delisted substances [2]. The FDA action was based on data demonstrating that these seven substances caused cancer in laboratory animals, thus revoking their GRAS status. For procurement in the U.S. food and beverage market, this creates a binary regulatory filter: formulators seeking a C4–C5 sulfur-containing savory/meaty/coffee flavor note can lawfully use 3-Methyl-1,3-butanedithiol but cannot use its closest structural analogs.

Regulatory Compliance GRAS Determination Flavor Procurement

Functional Group Topology: Geminal Dithiol Bidentate Chelation vs. Monothiol Monodentate Reactivity

3-Methyl-1,3-butanedithiol contains two thiol (–SH) groups in a geminal 1,3-relationship on a branched C5 backbone, enabling bidentate chelation of metal ions (e.g., transition metals such as Cu²⁺, Zn²⁺, Fe²⁺) . This contrasts with 3-methyl-1-butanethiol (isoamyl mercaptan, FEMA 3858), which possesses only a single thiol group and therefore can only form monodentate metal–thiolate bonds . The geminal dithiol topology also permits participation in thiol–ene click chemistry, disulfide crosslinking, and thio–epoxy curing reactions that are inaccessible to monothiol analogs.

Metal Chelation Crosslinking Chemistry Coordination Chemistry

FEMA GRAS Usage Level Profiles: Quantitative Differentiation in Food Category Allowances vs. 1,3-Butanedithiol

The FEMA GRAS expert panel has established specific average usual and average maximum usage levels for 3-Methyl-1,3-butanedithiol (FEMA 4935) across 27 distinct food categories [1]. For baked goods, the permitted levels are 0.10 ppm (usual) and 1.00 ppm (maximum), and for instant coffee/tea, 0.01 ppm (usual) and 0.10 ppm (maximum). In contrast, 1,3-butanedithiol (FEMA 3529) has no established usual ppm in baked goods and a maximum of only 0.20 ppm, representing a 5-fold lower maximum allowance than the target compound [2]. The monothiol 3-methyl-1-butanethiol (FEMA 3858) permits much higher usage in baked goods, ranging from 0.10 to 5.00 ppm, reflecting its different odor potency and flavor character [3].

Flavor Usage Levels Food Category Compliance Dosage Optimization

Procurement-Relevant Application Scenarios for 3-Methyl-1,3-butanedithiol: Evidence-Backed Scientific and Industrial Use Cases


U.S. Domestic Savory Flavor Formulation Requiring FDA-Compliant Dithiols

Following the 2018 FDA delisting of 1,3-butanedithiol (FEMA 3529) and 2,3-butanedithiol (FEMA 3477), flavor houses must reformulate meaty, roasted, coffee, and onion/garlic savory profiles without these previously standard ingredients. 3-Methyl-1,3-butanedithiol (FEMA 4935) is among the very few structurally analogous dithiols retaining full GRAS status [1]. Its FEMA-established usage levels—e.g., 0.10 ppm (usual) and 1.00 ppm (maximum) in baked goods, and 0.01–0.10 ppm in instant coffee/tea—provide a regulatory-compliant dosing window for direct replacement [2].

High-Temperature Processed Savory Products (Baking, Extrusion, Retorting)

With an estimated boiling point of ~203 °C, 3-Methyl-1,3-butanedithiol exhibits markedly reduced volatility compared to 1,3-butanedithiol (91–93 °C) [1]. In retorted soups, extruded snacks, or baked crackers where processing temperatures exceed 100–180 °C, the target compound remains substantially partitioned in the food matrix, providing sustained flavor release over extended shelf life rather than flash-off during heating. Procurement specifications for thermally processed savory products should therefore preferentially select the higher-boiling geminal dithiol over unbranched or monothiol alternatives.

Metal-Chelation and Crosslinking Polymer Chemistry

The geminal 1,3-dithiol architecture of 3-Methyl-1,3-butanedithiol enables bidentate metal chelation and participation in thiol–ene and thiol–epoxy crosslinking reactions that are structurally inaccessible to monothiols such as 3-methyl-1-butanethiol [1]. This makes the compound a viable candidate building block for metal-chelating ligands, self-assembled monolayers on gold surfaces, and disulfide-crosslinked polymer networks. Procurement for these non-flavor applications must specify the geminal dithiol topology precisely, as monothiol substitution would eliminate the requisite chelation and crosslinking functionality.

Instant Coffee and Tea Flavor Enhancement

The FEMA GRAS panel has specifically assigned usage levels for 3-Methyl-1,3-butanedithiol in instant coffee and tea at 0.01 ppm (usual) and 0.10 ppm (maximum) [1]. This stands in contrast to 1,3-butanedithiol and 2,3-butanedithiol, which lack comparable category-specific allowances and are now FDA-delisted, precluding their use in this application entirely [2]. The compound's patented role as a general flavor improver, distinct from a simple odorant, aligns with its application at sub-threshold levels to enhance roast and coffee sensory characteristics.

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